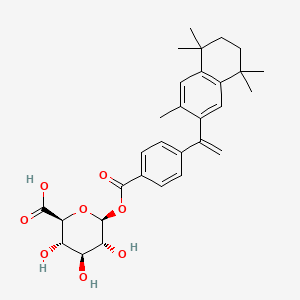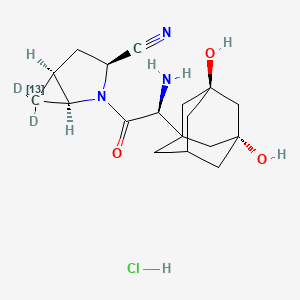
HydroxySaxagliptin-13C,D2Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HydroxySaxagliptin-13C,D2Hydrochloride is a stable isotope-labeled compound, specifically a 13C and deuterium-labeled derivative of HydroxySaxagliptin. This compound is primarily used in scientific research for tracing and quantification during drug development processes. The incorporation of stable heavy isotopes like 13C and deuterium can significantly impact the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
The synthesis of HydroxySaxagliptin-13C,D2Hydrochloride involves the incorporation of 13C and deuterium into the HydroxySaxagliptin molecule. The synthetic route typically includes:
Starting Materials: The synthesis begins with the appropriate precursors that contain the 13C and deuterium isotopes.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the incorporation of the isotopes at specific positions in the molecule.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound with high purity
Industrial production methods for such isotope-labeled compounds often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The production process is designed to meet regulatory standards and ensure the quality of the final product .
Análisis De Reacciones Químicas
HydroxySaxagliptin-13C,D2Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
HydroxySaxagliptin-13C,D2Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer for quantitation during the drug development process, allowing researchers to track the distribution and metabolism of the compound.
Biology: The compound is used in studies involving metabolic pathways and enzyme activities, providing insights into the biological processes.
Medicine: In medical research, it helps in understanding the pharmacokinetics and pharmacodynamics of drugs, aiding in the development of new therapeutic agents.
Industry: The compound is used in the pharmaceutical industry for quality control and standardization of drug formulations
Mecanismo De Acción
HydroxySaxagliptin-13C,D2Hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the inactivation of incretin hormones, leading to increased insulin secretion and decreased glucagon release. The molecular targets involved include the active site of DPP-4, where the compound forms a reversible, histidine-assisted covalent bond with the enzyme .
Comparación Con Compuestos Similares
HydroxySaxagliptin-13C,D2Hydrochloride is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Saxagliptin: The parent compound, which is also a DPP-4 inhibitor but lacks the isotope labeling.
5-Hydroxy Saxagliptin-13C,d2 trifluoroacetate: Another isotope-labeled derivative used for similar research purposes
The uniqueness of this compound lies in its ability to provide precise tracking and quantification in metabolic studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C18H26ClN3O3 |
|---|---|
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17-,18+;/m1./s1/i2+1D2; |
Clave InChI |
WCCKQMJRTRWMMX-KMXQTLDSSA-N |
SMILES isomérico |
[2H][13C]1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N)[2H].Cl |
SMILES canónico |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


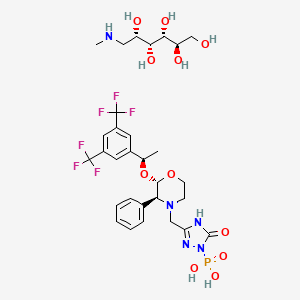
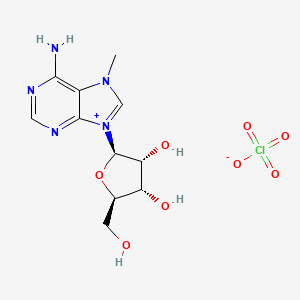

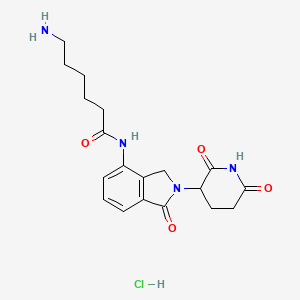
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
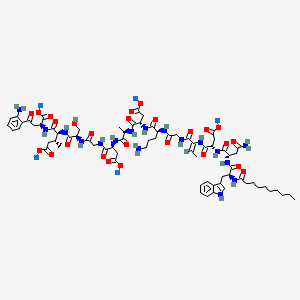
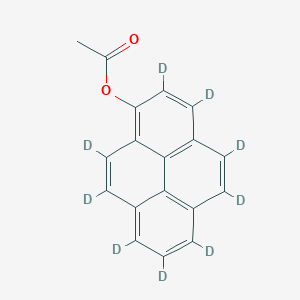
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
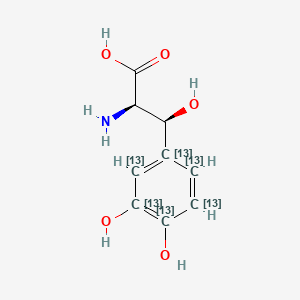
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

